molecular formula C15H26ClNO4 B3032439 Cynaustine CAS No. 17958-39-3

Cynaustine

Cat. No. B3032439
CAS RN: 17958-39-3
M. Wt: 319.82 g/mol
InChI Key: IAZXZAXZQOMXBB-QWMUGUDESA-N
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Description

Cynaustine is a natural product from Cynoglossum amabile . It is classified as an alkaloid and has a high purity . The chemical name for Cynaustine is [(8R)-3,4,5,6,7,8-hexahydropyrrolizin-4-ium-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate;chloride . Its molecular formula is C15H25NO4 and it has a molecular weight of 283.37 .


Physical And Chemical Properties Analysis

Cynaustine appears as a powder and is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its physical and chemical properties are determined by its chemical structure and composition .

Scientific Research Applications

  • Bioaccumulation and Toxicity in Aquatic Species : A study by Rossi et al. (2020) explored the biological effects of a pesticide mixture containing Cynaustine on native fish species in rice fields. The research found significant bioaccumulation of Cynaustine in fish, leading to oxidative stress and neurotoxic effects. This study highlights the environmental impact and potential risks associated with the use of Cynaustine in agriculture on aquatic life (Rossi et al., 2020).

  • Chemical Characterization : Culvenor and Smith (1967) isolated Cynaustine as one of the new pyrrolizidine alkaloids from the plant Cynoglossum australe. Their work primarily focused on the chemical characterization of Cynaustine, providing foundational knowledge about its structure and properties (Culvenor & Smith, 1967).

  • Cytotoxic Efficacy in Cell Lines : Konstantinov et al. (2002) investigated the cytotoxic and apoptotic activity of bendamustine, a compound related to Cynaustine, in leukemia and breast cancer cell lines. Their findings suggest that compounds structurally related to Cynaustine might have potential therapeutic applications in certain types of cancers (Konstantinov et al., 2002).

  • Genotoxic Effects on Aquatic Life : Zafra-Lemos et al. (2021) studied the genotoxic effects of herbicides containing hydrogen cyanide-based compounds like Cynaustine on the fish species Astyanax lacustris. The study demonstrated significant chromosomal aberrations and histological alterations in fish exposed to these herbicides, indicating the potential genotoxic impact of Cynaustine on aquatic ecosystems (Zafra-Lemos et al., 2021).

  • Molecular and Cellular Biology Research : Research by Jaskulski et al. (1988) on PCNA cyclin, which is part of the DNA replication and cell division pathway, provides insights into the molecular mechanisms underlying cell proliferation and DNA synthesis. While this study does not directly involve Cynaustine, it contributes to the broader understanding of cellular processes that might be influenced by compounds like Cynaustine (Jaskulski et al., 1988).

properties

IUPAC Name

[(8R)-3,4,5,6,7,8-hexahydropyrrolizin-4-ium-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4.ClH/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16;/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3;1H/t11-,13+,15+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZXZAXZQOMXBB-QWMUGUDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CC[NH+]2C1CCC2)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@](C(C)C)(C(=O)OCC1=CC[NH+]2[C@@H]1CCC2)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanustine

CAS RN

17958-39-3
Record name Cyanustine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017958393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
CCJ Culvenor, LW Smith - Australian Journal of Chemistry, 1967 - CSIRO Publishing
… The nmr spectrum is virtually identical with that of cynaustine, except that the OH peak appeared at 6 3.8, whereas it is at 6 3.5 in the spectrum of cynaustine. The position of this peak …
Number of citations: 29 www.publish.csiro.au
CD Dodson, FR Stermitz - Journal of Natural products, 1986 - ACS Publications
We recently reponed (1) the isolation of the unsaturated pyrrolizidine alkaloid lycopsamine from leaves of borage {Barago officinalis L. Boraginaceae), a common garden herb used …
Number of citations: 70 pubs.acs.org
DB Hagan, DJ Robins - Journal of chemical research …, 1990 - pascal-francis.inist.fr
Biosynthesis of the pyrrolizidine alkaloids cynaustraline and cynaustine in Cynoglossum australe … Biosynthesis of the pyrrolizidine alkaloids cynaustraline and cynaustine in …
Number of citations: 8 pascal-francis.inist.fr
KM Larson, MR Roby, FR Stermitz - Journal of Natural Products, 1984 - ACS Publications
… officinalis and found it to contain lycopsamine and supinidine viridiflorate (cynaustine or amabiline). These unsatu-rated pyrrolizidines are suspected poisons, but the low alkaloid level …
Number of citations: 67 pubs.acs.org
AA Denholm, HA Kelly, DJ Robins - Journal of the Chemical Society …, 1991 - pubs.rsc.org
… produces cynaustraline 13 and cynaustine 15. Comparison of … cynaustraline 13 and cynaustine 15.6 The biosynthetic … 13 and the supinidine 14 portion of cynaustine 15 in C. australe.…
Number of citations: 12 pubs.rsc.org
LW Smith, CCJ Culvenor - Journal of Natural Products, 1981 - ACS Publications
There is increasing recognition that the hepatotoxic pyrrolizidine alkaloids may be of greater importance as a cause of human disease than the presently known outbreaks of poisoning …
Number of citations: 569 pubs.acs.org
CCJ Culvenor, JA Edgar, MV Jago, A Outteridge… - Chemico-biological …, 1976 - Elsevier
… Despite the possible differences in properties which may stem from this change in configuration, cynaustine might be expected to resemble supinine in being weakly hepatotoxic. …
Number of citations: 150 www.sciencedirect.com
KAA Safieh, DM Al-Eisawi, MHA Zarga… - Journal of Natural …, 1986 - ACS Publications
… The alkaloid proved to be amabiline (1) and not cynaustine. One batch of immature seeds was alsoanalyzed, and this material contained only thesinine. Three different samples of …
Number of citations: 13 pubs.acs.org
DJ Robins - Prog Chem Org Nat Prod, 1982 - Springer
Previous chapters in this series by WARREN appeared in 1955 (310) and 1966 (311). Since then an authoritative book by BULL, CULVENOR, and DICK, on the chemistry and …
Number of citations: 74 link.springer.com
DB Hagan - 1987 - search.proquest.com
… (+)-cynaustraline and (+)-cynaustine. Biosynthetic interest arises because of the presence of two … (D) was only incorporated into cynaustine. This finding is consistent with conversion of …
Number of citations: 3 search.proquest.com

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